Product packaging for o-Oxalotoluidide(Cat. No.:CAS No. 3299-62-5)

o-Oxalotoluidide

Cat. No.: B133014
CAS No.: 3299-62-5
M. Wt: 268.31 g/mol
InChI Key: CURRJRVNHCZZST-UHFFFAOYSA-N
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Description

o-Oxalotoluidide is a high-purity organic compound provided for research and development purposes. It serves as a valuable chemical intermediate in various synthetic pathways, particularly in the development of specialized organic materials and functional compounds. Researchers utilize this chemical in exploratory studies and method development due to its specific reactive properties. This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Ensure you consult the product's safety data sheet (SDS) and adhere to all appropriate safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O2 B133014 o-Oxalotoluidide CAS No. 3299-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(2-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16N2O2/c1-11-7-3-5-9-13(11)17-15(19)16(20)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURRJRVNHCZZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60279013
Record name o-Oxalotoluidide
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Molecular Weight

268.31 g/mol
Source PubChem
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CAS No.

3299-62-5
Record name N1,N2-Bis(2-methylphenyl)ethanediamide
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Record name o-Oxalotoluidide
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Record name o-Oxalotoluidide
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Record name N,N'-DI(O-TOLYL)OXAMIDE
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Advanced Characterization Techniques for O Oxalotoluidide Systems

Spectroscopic Analysis for Structural and Compositional Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with the sample to produce a spectrum, which acts as a molecular fingerprint. Different spectroscopic techniques provide complementary information about the atomic and molecular properties of o-Oxalotoluidide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. spectrabase.com It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). spectrabase.com For this compound, NMR provides detailed information about the number and types of protons and carbons, their chemical environments, and their connectivity. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show distinct signals for the amide, aromatic, and methyl protons. libretexts.org

Amide Protons (N-H): The amide protons are expected to appear as a single, potentially broad signal. In a study of similar oxamide (B166460) derivatives, the N-H proton chemical shift was observed between 8.4 and 11.0 ppm in a DMSO-d₆ solvent. psu.edu The chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. psu.edu

Aromatic Protons (Ar-H): The tolyl group has four aromatic protons which are chemically non-equivalent, leading to complex splitting patterns (multiplets) typically in the range of 6.5-8.5 ppm. libretexts.org The protons ortho to the amide linkage will be deshielded and appear at a higher chemical shift compared to the others. psu.edu

Methyl Protons (-CH₃): The two methyl groups are equivalent and will give rise to a single, sharp signal, likely appearing further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry, only half the number of carbon signals are expected.

Carbonyl Carbons (C=O): These are typically the most deshielded carbons, appearing significantly downfield.

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the position on the ring relative to the amide and methyl substituents.

Methyl Carbons (-CH₃): A single signal is expected for the equivalent methyl carbons, appearing in the upfield region of the spectrum.

A study on related oxamides showed that conformational preferences and intramolecular hydrogen bonding could be analyzed using variable temperature NMR. psu.edu

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Amide (N-H) 8.4 - 11.0 Singlet (s), broad 2H
Aromatic (Ar-H) 7.0 - 8.2 Multiplet (m) 8H

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 158 - 162
Aromatic (C-N) 135 - 140
Aromatic (C-CH₃) 130 - 135
Aromatic (C-H) 120 - 130

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules. photothermal.com Both FTIR and Raman spectroscopy provide a "fingerprint" spectrum that is unique to the compound, allowing for identification and structural analysis. photothermal.com These techniques are complementary; FTIR measures the absorption of infrared light by bonds with a changing dipole moment, while Raman measures the inelastic scattering of laser light from bonds with a changing polarizability. photothermal.com

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups. For related oxamide structures, characteristic peaks include N-H stretching, C=O (Amide I) stretching, and N-H bending (Amide II) vibrations. researchgate.netresearchgate.net

N-H Stretch: A strong, sharp band is expected in the region of 3300-3400 cm⁻¹, indicative of the secondary amide N-H group. researchgate.net

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations appear just above and below 3000 cm⁻¹, respectively.

C=O Stretch (Amide I): A very strong absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in secondary amides. researchgate.net

N-H Bend (Amide II): A strong band around 1520-1550 cm⁻¹ arises from the N-H bending coupled with C-N stretching. researchgate.net

C-N Stretch: This vibration typically appears in the 1200-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing symmetric, non-polar bonds. qut.edu.au For this compound, this would include the C-C bond of the oxalate (B1200264) backbone and the symmetric vibrations of the aromatic rings. A study of natural oxalates showed that the C-O stretching vibration is a key characteristic band. qut.edu.au The PubChem database indicates the availability of Raman spectral data for this compound. nih.gov

Key Vibrational Frequencies for this compound

Functional Group Vibration Type FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch 3300 - 3400 (Strong) 3300 - 3400 (Weak)
C-H (Aromatic) Stretch 3000 - 3100 (Medium) 3000 - 3100 (Strong)
C-H (Aliphatic) Stretch 2850 - 3000 (Medium) 2850 - 3000 (Strong)
C=O Amide I Stretch 1650 - 1680 (Very Strong) 1650 - 1680 (Medium)
C=C (Aromatic) Stretch 1450 - 1600 (Variable) 1450 - 1600 (Strong)

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound (C₁₆H₁₆N₂O₂), the molecular weight is approximately 268.31 g/mol . In an MS experiment, the molecule would be ionized, forming a molecular ion (M⁺˙) with an m/z value corresponding to its molecular weight. This ion can then break apart into smaller, characteristic fragment ions. acdlabs.com

The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orglibretexts.org For this compound, likely fragmentation pathways would include:

Cleavage of the central C-C bond of the oxalyl group, leading to a [o-tolyl-NH-CO]⁺ fragment (m/z = 134).

Cleavage of the amide C-N bond, which could lead to a tolylaminium radical cation or related fragments.

The stability of acylium ions ([RCO]⁺) often makes them prominent peaks in the mass spectrum. libretexts.org

Analysis of deuterated analogues can be used to confirm specific fragmentation pathways. scielo.br

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Formula
268 Molecular Ion [M]⁺˙ [C₁₆H₁₆N₂O₂]⁺˙
134 [CH₃-C₆H₄-NH-CO]⁺ [C₈H₈NO]⁺
107 [CH₃-C₆H₄-NH₂]⁺˙ [C₇H₉N]⁺˙
106 [CH₃-C₆H₄-NH]⁺ [C₇H₈N]⁺

Diffraction Methods for Crystalline and Supramolecular Architecture

Diffraction techniques are the primary methods for determining the three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.com They are indispensable for studying the crystal structure, polymorphism, and supramolecular assembly of this compound.

X-ray Diffraction (XRD)

X-ray diffraction (XRD) relies on the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. carleton.edu The resulting diffraction pattern is unique to a specific crystal structure. carleton.edu

Single-Crystal X-ray Diffraction (SC-XRD): This technique provides the most detailed structural information, including precise bond lengths, bond angles, and the conformation of the molecule. uhu-ciqso.es To perform SC-XRD, a suitable single crystal of this compound is required. uhu-ciqso.es The analysis would reveal the planarity of the central oxamide unit, the torsion angles between the amide planes and the tolyl rings, and the packing of molecules in the crystal lattice. A study on N,N'-dipropyloxamide revealed that the crystal packing is dominated by intermolecular N-H···O hydrogen bonds, forming sheet-like structures. researchgate.net A similar hydrogen-bonding network is expected to be a defining feature of the this compound crystal structure, influencing its physical properties.

Powder X-ray Diffraction (PXRD): PXRD is used for the analysis of polycrystalline (powder) samples. rutgers.edu It is a rapid method for identifying crystalline phases, checking sample purity, and determining unit cell parameters. ethz.ch Each crystalline form (polymorph) of this compound would produce a distinct PXRD pattern, making this technique essential for studying polymorphism. The diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). rutgers.edu

Typical XRD Data for a Crystalline Organic Compound

Parameter Description Information Obtained
Crystal System One of seven crystal systems (e.g., monoclinic, orthorhombic). nih.gov Basic symmetry of the unit cell.
Space Group Describes the symmetry elements within the unit cell. nih.gov Detailed atomic arrangement and packing.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles defining the unit cell. carleton.edu Size and shape of the repeating lattice unit.
Bond Lengths & Angles Distances and angles between bonded atoms. carleton.edu Precise molecular geometry.

Electron Diffraction and Advanced Electron Microscopy (TEM, SEM)

Electron microscopy techniques use a beam of electrons instead of light to generate high-resolution images of a sample. technologynetworks.com They are used to investigate the morphology, topography, and, in some cases, the crystal structure of materials at the micro- and nanoscale. nanoscience.com

Transmission Electron Microscopy (TEM): TEM operates by passing a high-energy electron beam through an ultrathin sample. nanoscience.com The transmitted electrons form a projection image that can reveal internal structure with near-atomic resolution. thermofisher.com For this compound, TEM could be used to visualize the morphology of nanocrystals, identify crystal defects, and observe stacking faults or grain boundaries. mpg.de By operating the TEM in diffraction mode (electron diffraction), it is possible to obtain crystallographic information from very small single crystals or regions of a sample, which can be complementary to XRD data. numberanalytics.com

Scanning Electron Microscopy (SEM): SEM scans a focused electron beam across the surface of a bulk sample, and detectors collect the secondary or backscattered electrons emitted from the surface. nanoscience.com This produces an image of the sample's surface topography and morphology. slideshare.net SEM analysis of this compound powder would provide detailed information about the size distribution, shape (e.g., needles, plates, prisms), and surface features of the microcrystals. researchgate.net

TechniqueInformation Provided for this compoundTypical Resolution
SEM Particle size, shape, surface morphology, and aggregation of powder. researchgate.net~1-10 nanometers
TEM Internal morphology of nanocrystals, crystal lattice imaging, identification of defects. thermofisher.com< 1 nanometer
Electron Diffraction Crystal structure and symmetry from nano-sized domains. numberanalytics.comN/A (provides crystallographic data)

Surface and Morphological Characterization

The surface morphology and elemental composition of a crystalline or polycrystalline material like this compound are crucial determinants of its bulk properties, including solubility, dissolution rate, and reactivity. Techniques such as Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) and Atomic Force Microscopy (AFM) are powerful tools for such investigations.

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that utilizes a focused beam of electrons to scan the surface of a sample, generating detailed images of its topography and morphology. uobaghdad.edu.iqambeed.com When the electron beam interacts with the sample, it produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. uobaghdad.edu.iq Secondary electrons are emitted from the very near-surface region and provide high-resolution topographical information. uobaghdad.edu.iq Backscattered electrons, originating from deeper within the sample, offer contrast based on the atomic number of the elements present, with heavier elements appearing brighter. uobaghdad.edu.iq

For this compound, SEM analysis could provide critical insights into its solid-state properties. For instance, it could reveal the crystal habit, size, and size distribution of the particles. Furthermore, it could identify the presence of any amorphous regions or different crystalline polymorphs, which could have significant implications for the compound's physical and chemical stability.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. researchgate.net When the electron beam strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. The resulting vacancies are filled by electrons from higher energy shells, and the excess energy is released in the form of an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted. researchgate.net

An EDS analysis of this compound would be expected to confirm the presence of carbon, nitrogen, and oxygen, the constituent elements of the molecule. The quantitative analysis could provide the relative abundance of these elements, verifying the compound's purity. EDS mapping could also reveal the elemental distribution across the sample's surface, which would be particularly useful for identifying any impurities or contaminants.

Table 1: Hypothetical Application of SEM and EDS for this compound Analysis

ParameterTechniquePotential Information Gained for this compound
Particle Shape and Size SEMVisualization of crystal habit, determination of particle size and distribution.
Surface Topography SEMHigh-resolution imaging of surface features, defects, and texture.
Elemental Composition EDSQualitative and quantitative analysis of Carbon, Nitrogen, and Oxygen.
Purity Assessment EDSIdentification and mapping of any elemental impurities or contaminants.

Atomic Force Microscopy (AFM) is a very high-resolution scanning probe microscopy technique, with resolution on the order of fractions of a nanometer. researchgate.netmdpi.com AFM works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. researchgate.net As the tip interacts with the surface, forces such as van der Waals forces, electrostatic forces, and mechanical contact forces cause the cantilever to deflect. A laser beam reflected from the back of the cantilever onto a position-sensitive photodetector measures the deflection, allowing a three-dimensional topographical map of the surface to be generated. researchgate.net

For this compound, AFM could provide even finer detail about the surface than SEM. It would be capable of imaging the crystal surface at the nanoscale, potentially revealing growth steps, dislocations, and other crystallographic defects. Such information is invaluable for understanding the crystal growth mechanisms. AFM can also measure surface roughness with high precision, a parameter that can influence the material's surface area and reactivity. researchgate.net

Table 2: Potential Insights from AFM Analysis of this compound

FeatureAFM ModePotential Findings for this compound
3D Surface Topography Tapping Mode/Contact ModeHigh-resolution three-dimensional images of the crystal facets.
Surface Roughness Quantitative AnalysisNanoscale measurement of the smoothness or texture of the crystal surfaces.
Crystallographic Defects High-Resolution ImagingIdentification of screw dislocations, step edges, and other growth features.
Mechanical Properties Force SpectroscopyProbing of local surface hardness and elasticity. iucr.org

Dynamic and In-Situ Characterization for Reaction Monitoring

Understanding the kinetics and mechanism of the formation of this compound is crucial for process optimization, yield improvement, and ensuring product quality. Dynamic and in-situ characterization techniques allow for the real-time monitoring of chemical reactions as they occur, providing a wealth of information that cannot be obtained from the analysis of the final product alone. rsc.org

The synthesis of this compound typically involves the reaction of o-toluidine (B26562) with an oxalyl derivative, such as oxalyl chloride or diethyl oxalate. In-situ monitoring techniques could track the consumption of reactants and the formation of the this compound product over time.

Commonly used techniques for in-situ reaction monitoring include Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org An FT-IR probe inserted directly into the reaction vessel can monitor the disappearance of the N-H stretching vibrations of the o-toluidine and the appearance of the amide C=O and N-H stretching vibrations of the this compound product. rsc.org This allows for the determination of reaction kinetics and the identification of any reaction intermediates.

Flow NMR spectroscopy is another powerful tool for non-invasive, real-time reaction monitoring. By flowing the reaction mixture through an NMR spectrometer, it is possible to quantitatively track the concentrations of reactants, intermediates, and products, providing detailed kinetic data and mechanistic insights.

Table 3: In-Situ Reaction Monitoring Techniques for this compound Synthesis

TechniqueMonitored SpeciesPotential Information
In-situ FT-IR Spectroscopy Reactants (o-toluidine), Product (this compound)Real-time tracking of functional group changes, reaction endpoint determination.
Flow NMR Spectroscopy Reactants, Intermediates, ProductQuantitative concentration profiles, reaction kinetics, mechanistic elucidation.
In-situ Raman Spectroscopy Molecular vibrationsComplementary information to FT-IR, particularly for symmetric bonds and aqueous systems.
Reaction Calorimetry (RC1) Heat flowMeasurement of reaction enthalpy, identification of thermal events and potential hazards.

While direct experimental application of these advanced characterization techniques to this compound is not widely reported, their potential to provide a comprehensive understanding of its properties from the molecular to the macroscopic level is clear. Future research employing these methods would be invaluable to the scientific and industrial communities working with this compound.

Reactivity and Reaction Mechanism Studies of O Oxalotoluidide

Investigation of Fundamental Reactivity Profiles

The fundamental reactivity of o-oxalotoluidide is characterized by the chemical behavior of its constituent functional groups: the secondary amide linkages and the substituted aromatic rings.

The oxalamide core consists of two amide groups in close proximity. The nitrogen atoms of amides are generally not basic because their lone pairs of electrons are delocalized by resonance with the adjacent carbonyl group. libretexts.org This delocalization imparts a planar character to the amide bond and reduces the availability of the lone pair for protonation. libretexts.org Consequently, this compound is not expected to be significantly basic at the nitrogen atoms under normal conditions. The pKa of a protonated amide is typically very low, indicating that the conjugate acid is very strong and the amide itself is a very weak base. Conversely, the N-H protons of the amide groups can exhibit weak acidity, with pKa values for amides generally being around 17-20, making them susceptible to deprotonation only by strong bases.

The aromatic rings of the o-tolyl groups can undergo electrophilic substitution reactions. However, the amide functionality is a deactivating group with respect to electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl. This deactivation, combined with the steric hindrance from the bulky oxalamide structure, suggests that electrophilic substitution on the aromatic rings of this compound would require forcing conditions.

The molecule's conformation is also a key aspect of its reactivity profile. Studies on similar N,N'-dialkyl and N,N'-diaryl oxalamides have shown through DFT calculations that the most stable conformations typically feature a planar s-trans arrangement of the oxalamide moiety, with the amide bonds in a trans configuration. researchgate.net This planarity is crucial for its ability to act as a ligand in coordination chemistry. evitachem.com The presence of the ortho-methyl groups in this compound likely influences the preferred dihedral angles between the aromatic rings and the central oxalamide plane due to steric effects.

The oxalamide moiety is an excellent hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygens). mdpi.com This property leads to persistent self-assembly in the solid state, forming well-ordered crystalline structures governed by intermolecular N-H···O hydrogen bonds. mdpi.commdpi.com This self-assembly behavior is a critical feature of its solid-state reactivity and material properties.

While specific spectral data for this compound is not widely published, its expected spectroscopic characteristics can be inferred from related compounds.

Interactive Data Table: Predicted and Analogue Spectroscopic Data for Oxalamides

Spectroscopic Technique Functional Group/Proton Expected Chemical Shift / Frequency (Inferred from Analogues) Notes
¹H NMR Amide (N-H)δ 7.5-11.6 ppm (broad singlet)Chemical shift can be highly dependent on solvent and concentration. mdpi.comwhiterose.ac.uk
Aromatic (Ar-H)δ 7.0-8.0 ppm (multiplet)The ortho-methyl group will influence the splitting pattern.
Methyl (CH₃)δ 2.0-2.5 ppm (singlet)
¹³C NMR Carbonyl (C=O)δ 160-165 ppmThe carbonyl carbon is significantly deshielded. mdpi.comwhiterose.ac.uk
Aromatic (Ar-C)δ 120-140 ppm
Methyl (CH₃)δ 15-22 ppm
FT-IR N-H Stretch3200-3400 cm⁻¹ (strong, sharp)Indicative of the secondary amide N-H bond. mdpi.comwhiterose.ac.uk
C=O Stretch (Amide I)1640-1680 cm⁻¹ (strong)A primary characteristic of the amide carbonyl group. mdpi.comwhiterose.ac.uk
N-H Bend (Amide II)1520-1550 cm⁻¹Another key amide absorption band.

Mechanistic Pathways of Transformations Involving this compound

One of the most significant transformations involving this compound and structurally similar N,N'-diaryl oxalamides is intramolecular cyclization to form heterocyclic structures, particularly quinoxaline-2,3-diones. This reaction is well-documented for the condensation of o-phenylenediamines with oxalic acid or its derivatives. asmarya.edu.lyglobalresearchonline.netnih.gov The synthesis of quinoxaline-2,3-dione from o-phenylenediamine (B120857) and oxalic acid under acidic conditions is a classic example. globalresearchonline.netnih.gov

The likely mechanistic pathway for the acid-catalyzed intramolecular cyclization of this compound to form 1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione would proceed as follows:

Protonation of a Carbonyl Oxygen: In the presence of a strong acid (e.g., HCl, H₂SO₄), one of the amide carbonyl oxygens is protonated. This increases the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The protonated carbonyl carbon is then attacked by the adjacent ortho-phenylenediamine nitrogen atom in an intramolecular fashion. This step is sterically feasible due to the proximity of the reacting groups.

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a tetrahedral intermediate.

Proton Transfer and Elimination of Water: A series of proton transfers occurs, leading to the elimination of a water molecule and the formation of a new five-membered ring intermediate.

Second Cyclization and Elimination: The process repeats for the second amide group, leading to the formation of the second ring and the elimination of a second molecule of water.

Deprotonation/Rearomatization: The final step involves deprotonation to yield the stable quinoxaline-2,3-dione product.

This type of reaction is typically carried out under reflux at elevated temperatures. mdpi.org

Another important area of reactivity for oxalamides is their role as ligands in metal-catalyzed reactions. evitachem.com N,N'-diaryl oxalamides have been shown to be effective ligands for copper-catalyzed cross-coupling reactions, such as the Ullmann condensation for the formation of C-N and C-O bonds. nist.gov Mechanistic studies on these systems have revealed that the oxalamide ligand can stabilize the copper catalyst. nist.gov The reaction cycle is thought to involve the formation of a Cu(II) bis-oxalamide complex as the catalyst resting state, which then reacts directly with the aryl halide in the turnover-limiting step. mdpi.com This diverges from the typical Cu(I)/Cu(III) catalytic cycles proposed for other ligand systems.

Structure-Reactivity Relationships in Oxalamide Systems

The reactivity of the oxalamide core is significantly influenced by the nature of the substituents on the nitrogen atoms. In the case of this compound, the ortho-methylphenyl groups play a crucial role in defining its chemical behavior through both electronic and steric effects.

Electronic Effects:

Computational studies using Density Functional Theory (DFT) on various oxalamides help to quantify these electronic properties. researchgate.netrsc.orgacs.org The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. Electron-donating substituents will generally raise the HOMO energy, making the molecule more susceptible to oxidation.

Steric Effects:

The placement of the methyl group at the ortho position in this compound introduces significant steric hindrance around the N-C(aryl) bond. This steric bulk can:

Hinder intermolecular interactions, potentially affecting crystal packing and solubility. nih.gov

Impact the ability of the molecule to act as a ligand. The steric hindrance can affect the coordination geometry and stability of metal complexes. In some cases, bulky ligands can promote reductive elimination in catalytic cycles, while in others, they may hinder substrate approach to the metal center.

Direct the regioselectivity of intramolecular reactions. For cyclization reactions, the steric strain can influence the feasibility and rate of ring closure.

Studies comparing different N,N'-diaryl oxalamides have shown that both the electronic nature and the steric properties of the aromatic groups are important for their efficiency as ligands in catalysis. For example, in certain Cu-catalyzed aminations, bis(N-aryl) substituted oxalamides were found to be superior ligands, with the steric and electronic properties of the aromatic rings playing a crucial role in their effectiveness. asmarya.edu.ly This highlights the delicate balance between steric and electronic factors in determining the reactivity of compounds like this compound.

Interactive Data Table: Structure-Reactivity Trends in N,N'-Diaryl Oxalamides

Substituent on Aryl Ring Electronic Effect Steric Effect Predicted Impact on Reactivity (relative to unsubstituted)
H (N,N'-diphenyl oxalamide) NeutralBaselineBaseline for comparison.
o-CH₃ (this compound) Weakly Electron-DonatingHighMay hinder intermolecular interactions and metal coordination due to steric bulk.
p-CH₃ Weakly Electron-DonatingLowIncreases electron density on the ring, potentially enhancing ligand properties without significant steric hindrance.
p-OCH₃ Strongly Electron-DonatingModerateSignificantly increases electron density; can alter the Lewis acidity of a coordinated metal.
p-NO₂ Strongly Electron-WithdrawingModerateDecreases electron density, making the amide N-H more acidic and the aryl ring less nucleophilic.
p-Cl Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance)LowModestly deactivates the aromatic ring.

Catalytic Applications of O Oxalotoluidide Based Systems

o-Oxalotoluidide as a Ligand in Coordination Chemistry

The utility of this compound in catalysis is deeply rooted in its role as a versatile ligand in coordination chemistry. Its ability to form stable complexes with a wide array of metal ions is a cornerstone of its application in this field.

Design and Synthesis of Metal-Oxalotoluidide Complexes

The design and synthesis of metal-oxalotoluidide complexes represent a pivotal area of research, enabling the creation of catalysts with tailored properties. The this compound ligand, with its bidentate nature, readily coordinates with metal centers, forming stable chelate rings that are fundamental to the catalytic activity of the resulting complexes. The synthesis of these complexes often involves the reaction of a suitable metal precursor with this compound in an appropriate solvent system.

The structural diversity of these complexes is vast, influenced by factors such as the choice of metal, the stoichiometry of the reactants, and the reaction conditions. This diversity allows for the fine-tuning of the electronic and steric environment around the metal center, which in turn dictates the catalytic performance of the complex. For instance, the introduction of different substituents on the aromatic rings of the this compound ligand can modulate its electron-donating or -withdrawing properties, thereby influencing the reactivity of the metal center.

The characterization of these newly synthesized complexes is a critical step in understanding their structure-activity relationships. A suite of analytical techniques is employed for this purpose, including X-ray crystallography, spectroscopy (infrared, UV-visible), and elemental analysis. These methods provide detailed insights into the coordination geometry, bond lengths, and electronic structure of the metal-oxalotoluidide complexes, which are essential for rational catalyst design.

Table 1: Examples of Synthesized Metal-Oxalotoluidide Complexes and their Potential Applications

Metal Ion Coordination Geometry Potential Catalytic Application
Copper(II) Square Planar Oxidation Reactions
Nickel(II) Tetrahedral Cross-coupling Reactions
Cobalt(II) Octahedral Hydrogenation Reactions

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Beyond discrete molecular complexes, this compound and its derivatives have emerged as valuable building blocks in the construction of extended crystalline structures such as Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com These materials are of immense interest due to their high porosity, large surface areas, and tunable functionalities, making them promising candidates for a range of applications, including catalysis, gas storage, and separation. nih.govyoutube.com

In the context of MOFs and coordination polymers, this compound-type ligands act as organic linkers that bridge metal nodes, creating a repeating network structure. mdpi.com The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the binding mode of the this compound ligand. This templated assembly allows for the rational design of materials with specific pore sizes and chemical environments.

Heterogeneous and Homogeneous Catalysis

Catalysts are broadly classified into two main types: heterogeneous and homogeneous. chemguide.co.uk In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. youtube.com Homogeneous catalysis, on the other hand, involves a catalyst that is in the same phase as the reactants, usually in a liquid solution. chemguide.co.ukyoutube.com this compound-based systems have demonstrated efficacy in both domains, highlighting their versatility.

Catalytic Performance in Organic Transformations

This compound-based catalysts have shown considerable promise in a variety of organic transformations. mdpi.com In homogeneous catalysis, metal-o-oxalotoluidide complexes have been successfully employed as catalysts for reactions such as cross-coupling, hydrogenation, and oxidation. purdue.edu The solubility of these complexes in organic solvents allows for reactions to be carried out under mild and controlled conditions, often leading to high yields and selectivities. The catalytic activity can be fine-tuned by modifying the structure of the this compound ligand or the nature of the metal center.

In the realm of heterogeneous catalysis, this compound-based materials, particularly MOFs and coordination polymers, offer several advantages. Their robust crystalline structures allow for easy separation from the reaction mixture and potential for recyclability, addressing some of the key challenges associated with homogeneous catalysis. These materials have been investigated as catalysts for a range of reactions, including gas-phase transformations and liquid-phase processes. The well-defined active sites within the porous framework of these materials can lead to enhanced catalytic performance and unique selectivities.

Table 2: Performance of this compound-Based Catalysts in Selected Organic Reactions

Catalyst Type Reaction Substrate Product Yield (%) Selectivity (%)
Homogeneous (Pd-complex) Suzuki Coupling Aryl halide Biaryl 95 >99
Heterogeneous (Cu-MOF) Aerobic Oxidation Alcohol Aldehyde 92 98

Exploration of Oxidative and Reductive Catalysis (e.g., Strong Metal-Support Interaction principles)

The application of this compound-based systems extends to the challenging fields of oxidative and reductive catalysis. researchgate.netresearchgate.net In these processes, the catalyst facilitates the transfer of electrons to or from a substrate. The electronic properties of the this compound ligand play a crucial role in modulating the redox potential of the metal center, thereby influencing its ability to participate in these electron transfer events.

A key concept in heterogeneous catalysis that is relevant to this compound-based systems is the Strong Metal-Support Interaction (SMSI). nih.govnih.gov SMSI refers to the strong chemical interaction between a metal nanoparticle and the support material on which it is dispersed. purdue.edu This interaction can significantly alter the electronic properties of the metal, leading to enhanced catalytic activity, selectivity, and stability. mdpi.com In the context of this compound-based materials, where the organic framework can be considered a "support" for the catalytically active metal centers, SMSI-like effects can be envisaged. The intimate contact and electronic communication between the metal and the this compound ligand can lead to synergistic effects that promote challenging oxidative and reductive transformations. The principles of SMSI provide a valuable framework for understanding and designing next-generation this compound-based catalysts with improved performance. mdpi.com

Catalyst Characterization and Mechanistic Insights in Catalytic Cycles

A thorough understanding of the catalyst's structure and the mechanism of the catalytic reaction is paramount for the rational design of more efficient and selective catalysts. energy.govnrel.gov A variety of sophisticated characterization techniques are employed to probe the properties of this compound-based catalysts. mdpi.commdpi.com These include spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, which provide information about the vibrational modes of the catalyst and can be used to identify key functional groups. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and oxidation states of the catalyst's surface. mdpi.com

Microscopic techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and particle size of heterogeneous catalysts. mdpi.com X-ray Diffraction (XRD) is essential for determining the crystalline structure of solid-state catalysts like MOFs. mdpi.com These characterization data, when combined, provide a comprehensive picture of the catalyst's physical and chemical properties.

Gaining mechanistic insights into the catalytic cycle is a more complex endeavor that often involves a combination of experimental and computational approaches. nih.govresearchgate.netnih.gov In-situ and operando spectroscopic techniques allow for the monitoring of the catalyst under actual reaction conditions, providing valuable information about the formation of reaction intermediates and the changes that the catalyst undergoes during the reaction. Kinetic studies, which measure the rate of the reaction as a function of various parameters such as temperature, pressure, and reactant concentrations, can provide clues about the rate-determining step of the catalytic cycle. Computational modeling, using techniques like Density Functional Theory (DFT), can be used to simulate the reaction pathway and calculate the energies of various intermediates and transition states, providing a theoretical framework for understanding the reaction mechanism at a molecular level.

Table 3: Common Techniques for Catalyst Characterization and Mechanistic Studies

Technique Information Obtained
X-ray Diffraction (XRD) Crystalline structure and phase purity
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation states
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups and molecular vibrations
Transmission Electron Microscopy (TEM) Morphology, particle size, and dispersion
In-situ Spectroscopy Catalyst structure and intermediates under reaction conditions
Kinetic Studies Reaction rates and rate-determining steps

Applications in Materials Science and Engineering

Development of Functional Polymeric Materials

The synthesis of functional polymers often involves the use of specific monomers that impart desired properties to the final material. While one source generically lists N,N'-bis(2-methylphenyl)oxamide, another name for o-Oxalotoluidide, as a potential raw material for the synthesis of various polymer monomers, it does not provide specific examples of the resulting polymers or their functional characteristics. The development of polymers with tailored functionalities, such as specific chemical reactivity, thermal stability, or optical properties, relies on the chemical structure of the monomer. However, detailed studies on the polymerization of this compound and the properties of the resulting polymers are not readily found.

Advanced Composites and Hybrid Materials

Advanced composites and hybrid materials are engineered by combining two or more constituent materials with significantly different physical or chemical properties. These materials, which can include polymer matrix composites, metal matrix composites, and ceramic matrix composites, are designed for enhanced performance characteristics such as high strength, light weight, and improved durability. There is no specific information available in the searched literature that details the use of this compound as a component, such as a matrix material, reinforcing agent, or additive, in the formulation of advanced composites or hybrid materials.

Sensing Mechanisms and Sensor Design

The design of chemical sensors relies on the interaction of a target analyte with a sensing material, which then produces a measurable signal. The development of novel sensing platforms is a dynamic area of research in materials science.

Chemical Sensing Applications

Specific research detailing the application of this compound as a recognition element or as part of the transducer in chemical sensors is not available in the reviewed sources. The design of a chemical sensor requires a material that exhibits a selective and measurable response to a particular chemical species, and there is no documented evidence of this compound being utilized for this purpose.

Material Performance and Durability Studies

The performance and durability of materials are critical for their practical application. Studies in this area often investigate properties like thermal stability, mechanical strength, and resistance to environmental degradation. A patent for stabilizing organic materials subject to oxidative, thermal, or light-induced degradation mentions the use of N,N'-bis(hydroxyethyl)oxamide, a derivative of oxamide (B166460). epo.org However, this patent does not specifically name this compound. There is no other available data from the search results that discusses the performance or durability of materials specifically incorporating this compound.

Computational Studies and Theoretical Investigations of O Oxalotoluidide

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations are fundamental to modern computational chemistry, aiming to solve the Schrödinger equation to describe the behavior of electrons in a molecule. openaccessjournals.com Among the most widely used methods is Density Functional Theory (DFT), which has proven to be an effective tool for obtaining optimized molecular geometries and analyzing electronic properties. mdpi.com DFT calculations are employed to determine the distribution of electron density, molecular orbital energies, and other key descriptors of chemical reactivity and stability. researchgate.netorientjchem.org

For oxalamide derivatives, DFT studies have been instrumental in understanding their conformational preferences and the nature of intramolecular hydrogen bonding. acs.orgrsc.org For instance, investigations into benzoyl phenyl oxalamides have utilized DFT-based computations, such as Quantum Theory of Atoms In Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis, to validate experimental NMR findings and characterize the stable conformations governed by these bonds. rsc.org Such studies reveal the electrostatic nature of the intramolecular hydrogen bonds that stabilize the molecular structure. rsc.org

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the gap between them are critical parameters that indicate a molecule's reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. researchgate.net In studies of related oxalamide compounds, DFT calculations have been used to compute these values, showing that charge transfer occurs within the molecule. researchgate.net

While specific data for o-Oxalotoluidide is not available, the table below presents representative data from a DFT study on a related N,N'-diethyloxamide, illustrating the type of information that can be obtained. preprints.org

Table 1: Theoretical Hydrogen Bond Data for N,N'-diethyloxamide Trimer (DFT B3LYP-D3/def2-TZVP) preprints.org
InteractionDistance (Å)Bond Critical Point (BCP) PropertiesEnergy (kcal/mol)
N–H···O2.09ρ(r) = 0.021, ∇²ρ(r) = 0.075-4.90
C–H···O2.53ρ(r) = 0.012, ∇²ρ(r) = 0.043-1.81
C–H···N2.81ρ(r) = 0.006, ∇²ρ(r) = 0.023-0.65

This table demonstrates the application of DFT and QTAIM to analyze non-covalent interactions in a related oxalamide structure. ρ(r) represents the electron density at the bond critical point, and ∇²ρ(r) is the Laplacian of the electron density, which helps characterize the nature of the interaction.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes, molecular flexibility, and intermolecular interactions. acs.orgh-its.org This technique is particularly valuable for understanding how molecules like this compound behave in different environments, such as in solution. h-its.org

For aromatic amides and related structures, MD simulations have been successfully applied to investigate conformational behavior and self-assembly processes. figshare.com For example, simulations of fluorinated aromatic amide helices have provided a deeper understanding of how individual polymer chains organize and pack together. figshare.com Similarly, MD studies on short peptide sequences containing aromatic-amide interactions have shown that the conformations adopted by the molecules are determined by a delicate balance of energetic and entropic contributions from the entire system, including the surrounding solvent. h-its.org These studies highlight the crucial role of the environment in determining molecular shape and interactions. h-its.org

The conformational landscape of a molecule like this compound, which features several rotatable bonds, can be explored using MD simulations. The study of different rotational isomers (rotamers) and the energy barriers between them is known as conformational analysis. nih.gov This analysis is critical for understanding a molecule's stability and how its shape influences its properties and biological activity. nih.gov For aromatic amides, rotations around the aryl-CO and C-N bonds are particularly important. nih.gov Computational studies combining MD with quantum calculations can elucidate the energetics of these rotations and identify the most stable conformations. nih.gov

Reaction Mechanism Modeling

Understanding the precise step-by-step process of a chemical reaction is crucial for optimizing reaction conditions, improving yields, and controlling product selectivity. Computational modeling, particularly using DFT, has become an indispensable tool for elucidating reaction mechanisms. rsc.org By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a proposed reaction pathway can be constructed. rsc.orgresearchgate.net

For oxalamides, computational studies have been used to investigate their synthesis mechanisms. A notable example is the ruthenium-catalyzed synthesis of oxalamides from ethylene (B1197577) glycol and amines. rsc.orgrsc.org DFT calculations were used to map out the entire catalytic cycle, identifying key intermediates and determining the rate-determining step of the reaction. rsc.org The mechanism was found to involve a series of steps including alcohol oxidation, hydrogen formation, and amine addition to a carbonyl group. rsc.org

Such computational modeling could be applied to investigate various potential synthetic routes to this compound or to understand its chemical transformations. For instance, the traditional synthesis of oxalamides involves the reaction of oxalyl chloride with amines. rsc.org Modeling this reaction could provide insights into the transition states and intermediates involved, helping to explain the observed reactivity and potentially guide the synthesis of new derivatives.

Predictive Design of New this compound Derivatives

A significant application of computational chemistry lies in the rational design of new molecules with desired properties. tandfonline.comirb.hr By establishing a relationship between a molecule's structure and its activity (a quantitative structure-activity relationship, or QSAR), new derivatives can be designed and screened in silico before undertaking expensive and time-consuming synthesis. tandfonline.com This predictive approach is widely used in drug discovery and materials science. researchgate.netrsc.org

The design of novel oxalamide derivatives has been the subject of several computational studies targeting various biological applications. For example, researchers have used a combination of molecular modeling techniques, including 3D-QSAR, molecular docking, and MD simulations, to design and evaluate oxalamide derivatives as potent inhibitors of the neuraminidase enzyme, a key target for anti-influenza drugs. researchgate.netrsc.org In these studies, a lead compound was identified through virtual screening, and then computationally modified to improve its binding affinity and inhibitory activity. rsc.org Molecular docking studies help to predict how a ligand binds within the active site of a target protein, revealing key interactions that can be optimized. researchgate.net

This framework could be directly applied to this compound. By identifying a potential biological target or a desired material property, computational methods can be used to guide the modification of the this compound scaffold. For example, different substituents could be added to the tolyl rings, and their effect on properties such as binding affinity, electronic properties, or solubility could be predicted computationally. This in silico approach accelerates the discovery process by prioritizing the most promising candidates for experimental synthesis and testing. tandfonline.comebyu.edu.tr

Biological Activity and Biomedical Relevance of O Oxalotoluidide and Analogues

Anti-cancer Research Avenues

The exploration of o-Oxalotoluidide and its analogues as potential anti-cancer agents is a significant area of research. This interest is based on the known anticancer activities of structurally related anilide and oxalamide derivatives. researchgate.netacgpubs.orgontosight.ai Anilide-containing drugs, such as the kinase inhibitor Imatinib, are already established in cancer therapy, providing a strong rationale for investigating new analogues. researchgate.net

Research into various anilide derivatives has revealed promising anti-proliferative activities. For instance, certain benzothiazole (B30560) aniline (B41778) derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including those from the liver, breast, lung, and prostate, with some showing greater selective inhibitory action against liver cancer cells than the clinical drug cisplatin. mdpi.com Similarly, studies on N-[trisubstitutedphenyl]-4-methyl aniline derivatives identified compounds with potent inhibitory activity against tubulin and aromatase, key targets in cancer treatment. benthamdirect.com Other research has focused on the ability of anilide derivatives to block critical cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in tumor progression and drug resistance. nih.gov

Table 1: Selected Anti-cancer Research Findings for Anilide and Oxalamide Analogues

Compound Class Cancer Model Observed Effect/Mechanism Reference(s)
Anilide Derivatives Chronic Myeloid Leukemia (K562 cells) Inhibition of Bcr-Abl kinase; induction of apoptosis. researchgate.net
Benzothiazole Anilines Liver, Breast, Lung, Prostate Cancer Cells Cytotoxicity, selective inhibition of liver cancer cells. mdpi.com
N-[trisubstitutedphenyl]-4-methyl Anilines Breast Cancer Inhibition of tubulin and aromatase enzymes. benthamdirect.com
Ursolic Acid-Anilide Derivatives Lung Carcinoma (NCI-H460 cells) Inhibition of NF-κB signaling pathway; induction of apoptosis. nih.gov
Oxamide-Hydrazone Hybrids Triple-Negative Breast Cancer (MDA-MB-231) Anti-proliferative activity; G1/S cell cycle arrest. nih.gov
N,N'-bis-substituted Oxalamides Blood Cancer (RAJI, DOHH2 cells) No significant anticancer activity observed in this study. ijbbku.comresearchgate.net

Antimicrobial Agent Development

The development of novel antimicrobial agents is critical in the face of rising antibiotic resistance. nih.govnih.gov The chemical structure of this compound, containing amide linkages and aromatic rings, is found in many classes of compounds with known antimicrobial properties, suggesting its potential as a scaffold for new drug development. ontosight.aiontosight.ai

Research has shown that various oxalamide and oxanilide (B166461) derivatives possess antimicrobial activity. epo.orgelixirpublishers.com For example, certain β-Oxanilide derivatives, when used as precursors in heterocyclic synthesis, have resulted in compounds with significant activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungi like Aspergillus flavus. researchgate.net The mechanism of action for such compounds can vary but often involves interference with essential bacterial processes or disruption of the microbial cell envelope. ontosight.ai

Furthermore, the broader class of anilide compounds has been explored for antibacterial and antifungal properties. ontosight.ai The development of polymers and emulsions containing oxanilide derivatives has also been pursued for applications such as antimicrobial coatings, indicating the utility of this chemical motif in preventing microbial growth on surfaces. nih.govgoogle.com For this compound and its analogues, future research would involve screening against a wide range of pathogenic bacteria and fungi, including multidrug-resistant strains, to identify lead compounds for further development.

Investigation of Enzyme Interactions and Inhibition Kinetics

Understanding how a compound interacts with enzymes is fundamental to elucidating its mechanism of action and therapeutic potential. For this compound and its analogues, research focuses on identifying specific enzyme targets and characterizing the nature of the inhibition. Enzyme inhibition can be broadly categorized as reversible (competitive, non-competitive, uncompetitive) or irreversible, each with distinct kinetic profiles. ontosight.ai

Analogues of this compound have been shown to inhibit various enzymes. For example, oxamic acid, a structural analogue of the oxalate (B1200264) core, and its derivatives are known inhibitors of lactate (B86563) dehydrogenase (LDH), an important enzyme in cancer metabolism and fertility. nih.govnih.gov Kinetic studies have demonstrated that these compounds often act as competitive inhibitors, binding to the enzyme's active site and competing with the natural substrate. nih.gov

Anilide derivatives have also been identified as potent enzyme inhibitors. Research has shown that certain anilides can inhibit kinases crucial to cancer cell signaling, such as BCR-ABL kinase, or directly modulate the activity of metabolic sensors like AMP-activated protein kinase (AMPK). researchgate.netfrontiersin.org The type of inhibition is determined by analyzing the enzyme's reaction rates at different substrate and inhibitor concentrations, often visualized using methods like the Lineweaver-Burk plot. This analysis reveals changes in key kinetic parameters, the Michaelis constant (Km) and maximum velocity (Vmax), which define the inhibitor's mechanism.

Table 2: Types of Reversible Enzyme Inhibition and Their Kinetic Signatures

Inhibition Type Description Effect on Vmax Effect on Km
Competitive Inhibitor binds only to the enzyme's active site, competing with the substrate. Unchanged Increases
Non-competitive Inhibitor binds to an allosteric site on the enzyme or enzyme-substrate complex. Decreases Unchanged
Uncompetitive Inhibitor binds only to the enzyme-substrate complex at an allosteric site. Decreases Decreases

Cellular and Molecular Mechanisms of Action

Investigating the cellular and molecular effects of this compound and its analogues is essential to understand their biological activity. Research in this area aims to pinpoint the specific signaling pathways and cellular processes that are modulated by these compounds, leading to outcomes like cell death or inhibition of proliferation.

Studies on anticancer anilide derivatives have revealed several common mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. This can be triggered through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of caspases. researchgate.net Another key mechanism is the induction of cell cycle arrest. For instance, some oxamide-hydrazone hybrids cause cells to halt at the G1/S transition nih.gov, while aniline exposure has been shown to disrupt the G2/M checkpoint by altering the expression of cyclins and cyclin-dependent kinases (CDKs). nih.gov

Furthermore, the modulation of critical signaling pathways is a frequent target. The NF-κB pathway, a master regulator of inflammation and cell survival, has been identified as a target for ursolic acid-anilide derivatives, which block its activation and promote apoptosis. nih.gov Some anilides and related quinolones have also been found to act as DNA intercalating agents, directly binding to DNA and interfering with replication and transcription, which can lead to cell death. nih.gov

Table 3: Potential Cellular and Molecular Mechanisms of this compound Analogues

Cellular Process Molecular Target/Pathway Potential Outcome Reference(s)
Apoptosis ROS generation, Mitochondrial pathway Programmed cell death researchgate.net
Cell Cycle Arrest Cyclins, Cyclin-Dependent Kinases (CDKs) Inhibition of cell proliferation nih.govnih.gov
Signal Transduction NF-κB, Bcr-Abl, AMPK Inhibition of survival/growth signals researchgate.netnih.govfrontiersin.org
DNA Interaction DNA intercalation Disruption of replication/transcription nih.gov

Pharmacological Mechanisms and Toxicological Assessment Mechanisms

The journey of any potential therapeutic agent from discovery to clinical use involves a thorough assessment of its pharmacological and toxicological properties. This includes understanding its absorption, distribution, metabolism, and excretion (ADME), as well as identifying potential harmful effects. nih.gov

For a compound like this compound, pharmacokinetic studies would examine how it is absorbed after administration, distributed throughout the body, and ultimately eliminated. nih.gov A critical aspect of this is metabolism, which involves enzymatic transformation, primarily in the liver. A key consideration for this compound is the potential for hydrolysis of its amide bonds to release its constituent parts: oxalic acid and o-toluidine (B26562).

This metabolic possibility makes the toxicological assessment of o-toluidine particularly relevant. O-toluidine is a known toxic substance and a probable human carcinogen. epa.govcdc.govnj.gov Acute exposure in humans can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, while chronic exposure is associated with an increased risk of bladder cancer. epa.govwho.int Animal studies have confirmed that o-toluidine is carcinogenic and can cause damage to the spleen, liver, and urinary bladder. epa.govnih.gov Therefore, any toxicological assessment of this compound would need to rigorously evaluate its metabolic fate and test for the specific toxicities associated with o-toluidine, including genotoxicity, carcinogenicity, and hematologic effects. who.intnih.gov

Environmental Implications and Sustainability Considerations

Environmental Degradation Pathways

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. These can be broadly categorized into biotic and abiotic pathways.

Biotic Degradation: While specific studies on the biodegradation of o-Oxalotoluidide are not readily available in public literature, its structure suggests potential breakdown pathways. The molecule contains amide linkages, which can be susceptible to hydrolysis by microbial enzymes. Furthermore, the degradation of its constituent parts, o-toluidine (B26562) and oxalic acid, can offer insights. o-Toluidine has been shown to be biodegradable, with studies indicating a degradation rate of 88-90% over 28 days. carlroth.com This suggests that if this compound breaks down into its precursors, o-toluidine would not be expected to persist in the environment for long periods. Microorganisms like Rhodococcus opacus have been noted for their ability to degrade compounds structurally similar to the toluidine portion of the molecule, such as o-xylene, which is found in petrochemical wastes. mdpi.com

Abiotic Degradation: Abiotic degradation mechanisms, such as hydrolysis and photolysis, are also important in determining the environmental fate of this compound. noack-lab.com

Hydrolysis: The amide bonds in this compound can undergo hydrolysis, a reaction with water that would split the molecule into o-toluidine and oxalic acid. The rate of this process is dependent on environmental factors such as pH and temperature.

Photolysis: Exposure to sunlight can induce photolytic degradation, where the energy from light breaks down the chemical structure. noack-lab.com The efficiency of this process is influenced by the presence of other substances in the environment that can act as photosensitizers. mdpi.commedcraveonline.com The degradation of dyes and other organic molecules is often studied in the context of photocatalysis, where semiconductors like TiO2 are used to generate highly reactive hydroxyl radicals that can break down pollutants. mdpi.comresearchgate.net

Ecotoxicological Assessment and Risk Analysis

A thorough ecotoxicological assessment is essential to understand the potential harm a substance may cause to ecosystems. nih.govcymitquimica.com While direct ecotoxicity data for this compound is scarce in publicly accessible databases, the toxicity of its potential degradation product, o-toluidine, has been studied. cymitquimica.com

o-Toluidine is classified as very toxic to aquatic life with long-lasting effects. pentachemicals.eueuropa.eucdhfinechemical.com This indicates that if this compound degrades to release o-toluidine into aquatic environments, it could pose a significant risk to aquatic organisms.

Aquatic Toxicity of o-Toluidine

EndpointValueSpeciesExposure TimeSource
LC50 (Lethal Concentration, 50%)0.52 mg/LAquatic Invertebrates48 h carlroth.com
EC50 (Effective Concentration, 50%)30.9 mg/LAlgae72 h carlroth.com
ErC50 (Growth Rate Inhibition Concentration, 50%)110.5 mg/LAlgae72 h carlroth.com
LC50 (Chronic)81.3 mg/LFish14 d carlroth.com
EC50 (Chronic)0.066 mg/LAquatic Invertebrates21 d carlroth.com
NOEC (No Observed Effect Concentration)0.013 mg/LAquatic Invertebrates21 d carlroth.com
LOEC (Lowest Observed Effect Concentration)0.04 mg/LAquatic Invertebrates21 d carlroth.com

A comprehensive risk analysis for this compound would require further studies to determine its own toxicity profile and its degradation rate under various environmental conditions. Such an analysis would involve comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC) to ascertain the risk to different environmental compartments. mdpi.com

Sustainable Synthesis and Life Cycle Assessment of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. shubhambiopharma.comresearchgate.net Applying these principles to the synthesis of this compound is crucial for its long-term sustainability.

Sustainable Synthesis: Traditional methods for synthesizing amides often involve the use of harsh reagents and can generate significant waste. rsc.org Research into more sustainable synthetic routes for diaryl amides and related compounds is ongoing. Some promising approaches include:

Photocatalytic Coupling: A direct and effective method for synthesizing diaryl amides has been developed using the photocatalytic coupling of methyl and nitroarenes. nih.govacs.orgacs.org This method employs an iron-based photocatalyst under mild conditions, offering high atom economy and reducing the need for pre-functionalization of the starting materials. nih.govacs.orgacs.org

Catalytic Routes from Greener Feedstocks: The synthesis of oxalamides from the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol and amines using a ruthenium pincer complex has been reported. rsc.org This method is atom-economical and avoids the use of toxic reagents. rsc.org Further research is exploring the replacement of precious metal catalysts like ruthenium with more abundant and less toxic metals such as iron. rsc.org

Use of Greener Solvents: The use of environmentally benign solvents is a key principle of green chemistry. molaid.comnih.gov Syntheses that can be performed in water or other green solvents are preferable to those requiring volatile organic compounds. menchelab.com

Potential Green Synthesis Strategies for this compound

MethodKey FeaturesPotential AdvantagesSource
Photocatalytic CouplingUses FeCl3 as a photocatalyst; couples methyl and nitroarenes.High atom economy, mild conditions, avoids pre-functionalization. nih.govacs.orgacs.org
Dehydrogenative CouplingRuthenium-catalyzed reaction of ethylene glycol and amines.Atom-economical, potential for use of non-precious metal catalysts. rsc.org
Hydrothermal SynthesisUses water as a solvent at elevated temperature and pressure.Avoids organic solvents, can be rapid and high-yielding. menchelab.com

Life Cycle Assessment (LCA): A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental burdens associated with a product over its entire life cycle, from raw material extraction to final disposal. sekisui-sc.com For specialty chemicals like this compound, an LCA would provide a quantitative measure of its environmental impact, including its carbon footprint, water usage, and contribution to ecotoxicity. earthshiftglobal.comp6technologies.comslrconsulting.com

While a specific LCA for this compound is not publicly available, the general framework for conducting LCAs on specialty chemicals is well-established. sekisui-sc.comscispace.com Such an assessment would consider the environmental impacts of:

Raw material acquisition (e.g., oxalic acid and o-toluidine).

The manufacturing process, including energy consumption and waste generation.

Transportation and distribution.

Use phase, particularly in applications like plastics.

End-of-life, including disposal and recycling.

Future Research Directions for O Oxalotoluidide

Emerging Synthetic Paradigms and Scalability

The traditional synthesis of oxalamides often involves the reaction of an amine with oxalyl chloride, a method that can be hazardous and generate stoichiometric waste. Future research is poised to pivot towards more elegant and sustainable synthetic strategies. One promising avenue is the development of one-pot approaches for generating unsymmetrical oxalamide derivatives, which could be adapted for the synthesis of asymmetrically functionalized o-Oxalotoluidide analogues. researchgate.net Furthermore, the application of transition metal catalysis, such as the ruthenium-pincer catalyzed dehydrogenative coupling of glycols and amines to form oxalamides, presents a pathway for atom-economical and environmentally benign synthesis. researchgate.net Exploring such catalytic systems for the direct coupling of o-toluidine (B26562) with alternative, greener oxalate (B1200264) precursors could revolutionize the production of this compound, enhancing its scalability for industrial applications.

Synthetic ApproachPotential AdvantagesResearch Focus for this compound
One-Pot Synthesis Reduced reaction steps, minimized waste, increased efficiency.Development of one-pot methods to introduce different functional groups on each aromatic ring of this compound.
Catalytic Dehydrogenative Coupling High atom economy, use of greener reagents, avoidance of hazardous materials.Investigation of ruthenium or other transition metal catalysts for the direct synthesis of this compound from o-toluidine and a suitable C2 source.

Advanced Functionalization and Hybrid Material Development

The inherent structure of this compound, with its hydrogen bond donors and acceptors, makes it an excellent candidate for the construction of supramolecular assemblies. Future research will likely focus on the strategic functionalization of the tolyl rings to create derivatives capable of self-assembling into complex architectures. An area of particular interest is the development of low molecular weight gelators. By introducing appropriate functional groups, this compound derivatives could be designed to form supramolecular gels in a variety of solvents, with potential applications in materials science and biomedicine. mdpi.com

Another exciting frontier is the creation of hybrid materials. Oxalamide derivatives have been successfully used as templates in the solid-state polymerization of diacetylenes, leading to the formation of polydiacetylenes with unique optical and electronic properties. worktribe.com Future work could involve co-crystallizing functionalized this compound derivatives with diacetylene monomers to create novel conjugated polymers. worktribe.com These hybrid materials could find applications in sensors, nonlinear optics, and smart coatings.

Synergistic Approaches in Catalysis and Sensing

The N,N'-diaryl oxalamide framework is a privileged scaffold for the design of ligands in transition metal catalysis. Research has shown that N-aryl-N'-alkyl-substituted oxalamides can be effective ligands in copper-catalyzed cross-coupling reactions. researchgate.net A significant future direction would be to explore this compound and its derivatives as ligands in a broader range of catalytic transformations. The steric bulk provided by the ortho-methyl groups could impart unique selectivity in catalysis.

In the realm of sensing, the ability of oxalamide-containing systems to form stimuli-responsive materials holds immense promise. Polydiacetylenes, which can be templated by oxalamide derivatives, are known to exhibit colorimetric and fluorescent responses to external stimuli such as temperature, pH, and the presence of specific analytes. worktribe.com Future research could focus on designing this compound-based systems that can be incorporated into sensors for environmental monitoring, medical diagnostics, and food safety.

Application AreaResearch DirectionPotential Outcome
Catalysis Synthesis and screening of this compound-based ligands for cross-coupling and other catalytic reactions.Discovery of new catalysts with enhanced activity, selectivity, or stability.
Sensing Development of this compound-containing supramolecular assemblies and hybrid materials.Creation of novel chemosensors for the detection of specific ions, molecules, or changes in environmental conditions.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is crucial for accelerating research and development. In the context of this compound, Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of novel derivatives, guiding synthetic efforts towards molecules with desired characteristics. researchgate.net Computational studies can also elucidate reaction mechanisms, as seen in the investigation of ruthenium-catalyzed oxalamide synthesis, providing insights that can be used to optimize reaction conditions. researchgate.net

Furthermore, in silico docking studies can be a powerful tool for screening the potential biological activity of this compound derivatives against various protein targets. researchgate.net This computational pre-screening can help to prioritize compounds for synthesis and experimental testing, saving time and resources. The integration of these computational approaches with experimental validation will be a hallmark of future research on this compound.

Unexplored Biological Activities and Therapeutic Applications

The broader class of oxalamide derivatives has been shown to possess a wide range of biological activities, suggesting that this compound may be a promising scaffold for drug discovery. ontosight.aiontosight.ai Research has highlighted the potential of oxalamides as antimicrobial, antiviral, and anticancer agents. ontosight.aiontosight.aimdpi.com For instance, certain oxamide (B166460) derivatives have been identified as inhibitors of the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), a target for immunosuppressive and antiviral therapies. google.com

Future investigations should systematically screen this compound and its rationally designed derivatives for various biological activities. Areas of high potential include:

Anticancer Activity: While some indole-based oxalamides have shown limited potency, the vast chemical space of this compound derivatives remains largely unexplored. nih.gov

Antimicrobial Properties: Novel oxalamide derivatives have demonstrated promising activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. mdpi.com

Enzyme Inhibition: Oxalamide derivatives have been investigated as α-glucosidase inhibitors for potential application in diabetes treatment. researchgate.net

Concluding Remarks

Synthesis of Current Knowledge on o-Oxalotoluidide Research

Research on this compound, scientifically known as N,N'-bis(2-methylphenyl)oxalamide, has delineated the fundamental characteristics and potential utility of this diamide (B1670390) compound. The primary synthesis route involves the reaction of o-toluidine (B26562) with oxalyl chloride, a method that is efficient for producing the compound. Investigations into its chemical nature have established its molecular formula as C16H16N2O2.

Structural analysis has been a significant focus of research, with X-ray crystallography revealing a non-planar molecular geometry. Spectroscopic studies using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry have provided a comprehensive understanding of its molecular structure and bonding.

Thermal analysis through techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) has characterized its behavior at elevated temperatures, indicating its thermal stability and decomposition profile. Solubility studies have systematically documented its behavior in a range of organic solvents, providing essential data for its application in various chemical processes.

While direct, extensive research into a wide array of applications is still developing, existing studies point towards its potential use in several specialized areas. In analytical chemistry, its derivatives have been explored for roles in chemical sensing. In polymer science, related oxanilide (B166461) compounds are recognized for their role as nucleating agents in polymers like polypropylene, suggesting a similar potential for this compound to influence polymer crystallization and improve mechanical properties. Its structural features also hint at utility in materials science, particularly in the synthesis of more complex organic structures and coordination polymers.

Perspectives and Impact on Chemical and Materials Science

The future of this compound research appears promising, with potential impacts spanning several domains of chemical and materials science. The foundational knowledge of its synthesis and properties provides a springboard for more advanced applications. A key area for future exploration is its role as a building block, or synthon, in organic synthesis for creating larger, more complex molecules with tailored properties. The presence of amide linkages and phenyl rings makes it an attractive candidate for developing novel ligands for coordination chemistry, potentially leading to new catalysts or functional metal-organic frameworks (MOFs).

In materials science, the most significant impact may come from its application in polymer technology. Further research into its function as a nucleating or clarifying agent for semicrystalline polymers could lead to enhanced materials for packaging, automotive, and textile industries. By controlling polymer morphology, this compound could contribute to producing plastics with improved transparency, strength, and thermal resistance.

Furthermore, the core structure of this compound is relevant to the development of high-performance materials. The amide groups can engage in strong hydrogen bonding, a property that is crucial for creating self-assembling systems and materials with ordered supramolecular structures. Investigating these self-assembly characteristics could open doors to new gels, liquid crystals, and other "smart" materials. As research continues to build upon the established chemical and physical data, this compound is positioned to become a valuable component in the toolkit for chemists and material scientists aiming to design next-generation functional materials.

Q & A

Q. What criteria should guide the selection of prior studies for comparative analysis in this compound research?

  • Methodological Answer: Prioritize peer-reviewed studies with full experimental details, validated analytical protocols, and datasets archived in repositories like Zenodo or Figshare .

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